molecular formula C18H22N2O2 B4034452 [4-(2,3-DIMETHYLPHENYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE

[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE

Cat. No.: B4034452
M. Wt: 298.4 g/mol
InChI Key: DVPZYAJIRYWAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-methyl-3-furyl group

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE has potential applications as a therapeutic agent. Its structural features may allow it to modulate specific biological pathways, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern on the piperazine ring. The presence of both the 2,3-dimethylphenyl and 2-methyl-3-furyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-5-4-6-17(14(13)2)19-8-10-20(11-9-19)18(21)16-7-12-22-15(16)3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPZYAJIRYWAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(OC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE
Reactant of Route 6
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](2-METHYL-3-FURYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.